CFI-400936 vs. BAY 1217389: Biochemical Potency Comparison in Recombinant TTK Assays
CFI-400936 inhibits recombinant TTK kinase activity with an IC50 of 3.6 nM in a biochemical assay [1]. In contrast, the structurally distinct TTK inhibitor BAY 1217389 demonstrates an IC50 of 0.63 ± 0.27 nM under similar in vitro biochemical conditions . This represents a 5.7-fold difference in potency (3.6 nM vs. 0.63 nM), which may influence dose selection for cellular or in vivo experiments requiring high target engagement.
| Evidence Dimension | Recombinant TTK kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 3.6 nM |
| Comparator Or Baseline | BAY 1217389: 0.63 ± 0.27 nM |
| Quantified Difference | 5.7-fold difference |
| Conditions | Biochemical kinase assay using recombinant TTK |
Why This Matters
Researchers requiring maximal biochemical potency may prefer BAY 1217389, whereas CFI-400936 offers a different chemotype with distinct off-target liability and cellular activity profiles.
- [1] Laufer R, et al. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. Bioorg Med Chem. 2014 Sep 1;22(17):4968-97. doi: 10.1016/j.bmc.2014.06.027. Epub 2014 Jun 23. PMID: 25043312. View Source
